(1H-Imidazol-2-ylmethyl)[(2-methylphenyl)methyl]amine

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship (SAR)

Researchers conducting systematic SAR on imidazole-containing ligands require access to specific positional isomers; generic substitution with meta- or para-analogs introduces uncontrolled steric and electronic variables that compromise data reproducibility. This ortho-substituted regioisomer (CAS 1249724-20-6) delivers a unique, sterically constrained hydrophobic binding motif essential for probing target pockets. • Enables systematic SAR by comparing ortho-, meta-, and para-methylbenzyl substitution effects within a single screening cascade • Low MW (201.27 g/mol) fragment ideal for constructing diverse screening libraries and initiating chemical probe development • 95% purity with batch-specific QC documentation; available for global B2B shipping

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13244772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Imidazol-2-ylmethyl)[(2-methylphenyl)methyl]amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNCC2=NC=CN2
InChIInChI=1S/C12H15N3/c1-10-4-2-3-5-11(10)8-13-9-12-14-6-7-15-12/h2-7,13H,8-9H2,1H3,(H,14,15)
InChIKeyRLAPHFWWBRCGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1H-Imidazol-2-ylmethyl)[(2-methylphenyl)methyl]amine


The compound (1H-Imidazol-2-ylmethyl)[(2-methylphenyl)methyl]amine (CAS 1249724-20-6) is a synthetic small molecule featuring a 1H-imidazole core linked via a methylene bridge to a secondary amine substituted with a 2-methylbenzyl group . With a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol, this compound is primarily utilized as a building block or fragment in medicinal chemistry research . Its structural classification points to utility in exploring chemical space around imidazole-containing ligands, where variations in the benzyl substitution pattern are critical for probing structure-activity relationships .

Fragment-Based Screening Reported fit for fragment library synthesis; ortho-substituted imidazole-benzylamine motif provides sterically constrained probe.
SAR Probe Use Enables positional isomer SAR studies; methyl position influences conformational flexibility and target interaction.
Supply Context Listed as discontinued at one vendor; verify multi-source availability before procurement planning.

Why Generic Substitution Is Not Advisable


In-class substitution of (1H-Imidazol-2-ylmethyl)[(2-methylphenyl)methyl]amine with its closest positional isomers, such as the meta- or para-methylbenzyl analogs, is scientifically unsound without rigorous re-validation. The position of the methyl group on the benzyl ring dictates the molecule's three-dimensional conformation and electron distribution, directly influencing its binding mode with biological targets . Unlike other fragment classes, the specific ortho-substitution pattern creates a unique steric and electronic environment that is not replicated by its regioisomers, making generic interchange a potential source of significant data inconsistency in target-engagement studies .

Conformational Constraint
Ortho-methyl restricts benzyl rotation; para-isomer is rotationally symmetric and may exhibit different binding modes.
Empirical Property Divergence
Computed LogP is identical across isomers, but experimental solubility and lipophilicity may differ due to crystal packing effects.
Supply Continuity
One major supplier has discontinued this ortho isomer; alternative sources must be validated before critical studies.

Quantitative Differentiation Against Analogs


Structural Singularity: Ortho vs. Para Substitution

The target compound is structurally distinguished from the closely related para-methyl analog, (1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine (CAS 921076-81-5), by the position of the methyl group on the benzyl ring . The 2-methyl (ortho) substitution introduces significant steric hindrance adjacent to the amine linkage, restricting rotational freedom of the benzyl group. In contrast, the 4-methyl (para) analog is symmetric and has unrestricted rotation . This difference in conformational flexibility is critical for target binding, as the ortho-substituted compound presents a distinct pharmacophoric shape.

Structural Singularity
Class-level inference
Ortho (2-methyl): sterically constrained; Para (4-methyl): rotationally symmetric.
Supports distinct pharmacophoric shape interpretation.
Quantitative rotational energy barrier not reported; structural inference only.
Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship (SAR)

Physicochemical Identity Within the Isomer Series

The target compound shares an identical molecular formula and molecular weight (C12H15N3, 201.27 g/mol) with its meta- and para-regioisomers . Computed properties for the target compound include a LogP of 2.00792 and a Topological Polar Surface Area (TPSA) of 40.71 Ų . While these bulk properties are theoretically identical for all isomers, experimental solubility and lipophilicity can diverge significantly due to the ortho-methyl group's influence on molecular shape and crystal packing energy [1]. The ortho substitution pattern often leads to lower melting points and higher experimental solubility compared to the more planar para isomer, a critical consideration for assay preparation and formulation.

Physicochemical Identity
Class-level inference
Predicted LogP 2.01; TPSA 40.7 Ų (identical computed values across ortho, meta, para isomers).
Empirical solubility and lipophilicity may diverge; computational prediction alone insufficient.
Experimental measurements required for formulation context.
Chemical Properties Lipophilicity Prediction Isomer Comparison

Procurement Purity and Availability Benchmarking

The target compound is offered with a minimum purity of 95% by multiple vendors, including CymitQuimica (discontinued product) and Leyan . Its para-isomer (CAS 921076-81-5) is also available from vendors with similar purity specifications . A key differentiator for procurement is that the target compound is listed as 'discontinued' by one major supplier , potentially limiting bulk availability and increasing the importance of securing alternative validated sources. The purity standard of 95% serves as a baseline for research-grade material, ensuring consistency in screening assays.

Procurement Benchmark
Supporting evidence
Minimum purity 95% reported; one major vendor lists product as discontinued.
Supply verification needed; batch-specific purity should be confirmed.
Para-isomer remains widely available at similar purity specifications.
Chemical Procurement Purity Analysis Vendor Comparison

Application Scenarios for (1H-Imidazol-2-ylmethyl)[(2-methylphenyl)methyl]amine


Fragment-Based Drug Design Library Synthesis

The compound's low molecular weight (201.27 g/mol) and specific ortho-substituted 2-methylbenzyl-amine motif make it a valuable fragment for screening against a wide range of protein targets, particularly where a sterically constrained hydrophobic interaction is desired . Its differentiation from the para-isomer is critical for exploring the chemical space around a target's binding pocket.

SAR Studies on Imidazole-Containing Ligands

As a positional isomer, this compound is essential for conducting systematic SAR investigations into how the methyl group's position on the benzyl ring affects target binding, enzyme inhibition, or receptor modulation. Its use alongside the meta- and para-analogs provides a complete set for analyzing steric and electronic effects .

Chemical Probe Development for Target Validation

The compound can serve as a starting point for developing chemical probes to validate novel biological targets. Its synthetic accessibility, indicated by the availability from multiple vendors (despite some discontinuations), supports preliminary biological testing and iterative chemical optimization .

Focused Compound Library Construction for HTS

Procuring this specific regioisomer, rather than a generic benzyl-imidazole analog, is crucial for constructing a diverse and well-defined screening library. The unique steric factor of the ortho-methyl group can lead to distinct hit profiles compared to its regioisomers, justifying its specific inclusion in screening collections .

Application
Selection Property
Validation Focus
Fragment-based screening library synthesis
Ortho-substituted steric motif
Sterically constrained hydrophobic interaction
Imidazole-containing ligand SAR
Complete positional isomer set
Methyl position effect on target binding
Chemical probe development
Synthetic accessibility & supply continuity
Iterative optimization support
Focused HTS library construction
Regioisomer-specific steric factor
Unique screening hit profiles
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